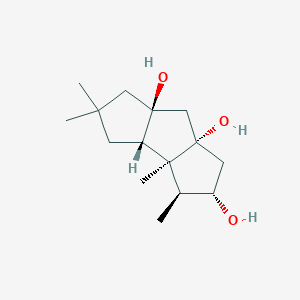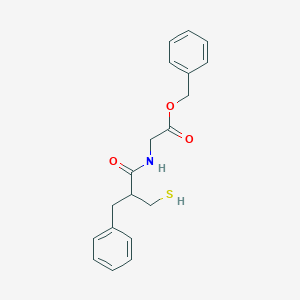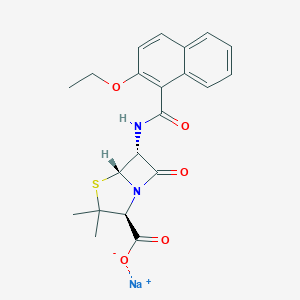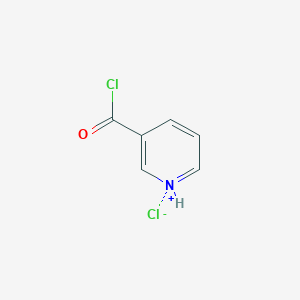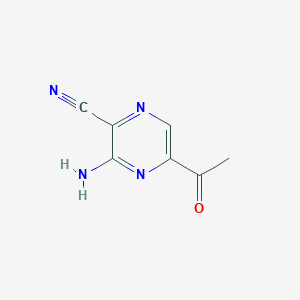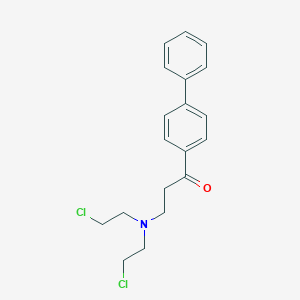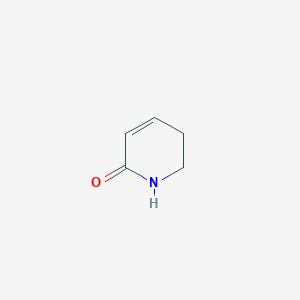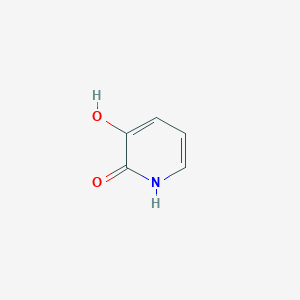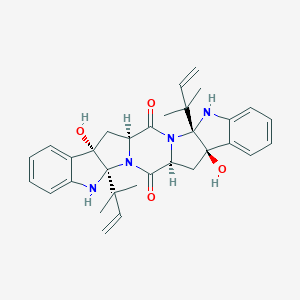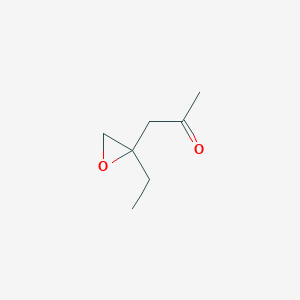![molecular formula C10H12O3 B124254 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone CAS No. 58282-51-2](/img/structure/B124254.png)
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone
Overview
Description
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone, also known as HEPE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HEPE is a phenolic ketone that belongs to the class of chalcones, which are natural compounds found in various plants. The purpose of
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone is not fully understood, but studies have suggested that it exerts its biological effects through multiple pathways. One proposed mechanism of action is through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. In addition, this compound has been shown to modulate the expression of various cytokines and growth factors involved in the regulation of inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and low toxicity. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is relatively insoluble in water, which can limit its bioavailability and make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several areas of research that could be explored in the future to further elucidate the potential applications of 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone. One area of interest is the development of novel drug delivery systems that can improve the bioavailability of this compound in vivo. Another area of research is the investigation of the potential synergistic effects of this compound in combination with other anticancer agents. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound can be synthesized using a variety of methods and has been investigated for its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. While there are some limitations associated with the use of this compound in lab experiments, there are also several areas of research that could be explored in the future to further elucidate its potential applications. Overall, this compound represents a promising research tool for investigating the biological effects of chalcones and their potential applications in medicine.
Scientific Research Applications
1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition to its anticancer properties, this compound has also been investigated for its potential use as an anti-inflammatory agent, antioxidant, and neuroprotective agent.
properties
IUPAC Name |
1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(12)9-6-8(4-5-11)2-3-10(9)13/h2-3,6,11,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGAEGPITWAFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509427 | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58282-51-2 | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58282-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


